REACTION_CXSMILES
|
[C:1]1(=[O:12])[O:11][C@H:8]([CH2:9][OH:10])[C@@H:6]([OH:7])[C@H:4]([OH:5])[C@H:2]1[OH:3].CN1CCOCC1.[CH3:20][Si:21](Cl)([CH3:23])[CH3:22].C1(C)C=CC=CC=1>O1CCCC1.O>[CH3:20][Si:21]([CH3:23])([CH3:22])[O:3][CH:2]1[CH:4]([O:5][Si:21]([CH3:23])([CH3:22])[CH3:20])[CH:6]([O:7][Si:21]([CH3:23])([CH3:22])[CH3:20])[CH:8]([CH2:9][O:10][Si:21]([CH3:23])([CH3:22])[CH3:20])[O:11][C:1]1=[O:12]
|
Name
|
|
Quantity
|
21.6 kg
|
Type
|
reactant
|
Smiles
|
C1([C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)=O
|
Name
|
|
Quantity
|
98.2 kg
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
79.1 kg
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
192 kg
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
17 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at a temperature from 30° C. to 40° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with an aqueous solution of 5% sodium dihydrogen phosphate (108 kg×2) and water (108 kg×1)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting residue was added tetrahydrofuran (154 kg)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Again tetrahydrofuran (154 kg) was added
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in tetrahydrofuran (253 kg)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC1C(OC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)CO[Si](C)(C)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:12])[O:11][C@H:8]([CH2:9][OH:10])[C@@H:6]([OH:7])[C@H:4]([OH:5])[C@H:2]1[OH:3].CN1CCOCC1.[CH3:20][Si:21](Cl)([CH3:23])[CH3:22].C1(C)C=CC=CC=1>O1CCCC1.O>[CH3:20][Si:21]([CH3:23])([CH3:22])[O:3][CH:2]1[CH:4]([O:5][Si:21]([CH3:23])([CH3:22])[CH3:20])[CH:6]([O:7][Si:21]([CH3:23])([CH3:22])[CH3:20])[CH:8]([CH2:9][O:10][Si:21]([CH3:23])([CH3:22])[CH3:20])[O:11][C:1]1=[O:12]
|
Name
|
|
Quantity
|
21.6 kg
|
Type
|
reactant
|
Smiles
|
C1([C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)=O
|
Name
|
|
Quantity
|
98.2 kg
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
79.1 kg
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
192 kg
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
17 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at a temperature from 30° C. to 40° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with an aqueous solution of 5% sodium dihydrogen phosphate (108 kg×2) and water (108 kg×1)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting residue was added tetrahydrofuran (154 kg)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Again tetrahydrofuran (154 kg) was added
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in tetrahydrofuran (253 kg)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC1C(OC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)CO[Si](C)(C)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |